Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can be achieved through various synthetic routes. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further modified to obtain the desired compound . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . Additionally, it is used in the development of new drugs and as a research tool in various biochemical studies .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as clemizole, etonitazene, and enviroxime . These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific combination of chemical properties and potential therapeutic uses .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)6-12-5-4-11-7(12)2/h4-5,8H,3,6,10H2,1-2H3 |
InChI Key |
JJCFELOVWSZCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1C)N |
Origin of Product |
United States |
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